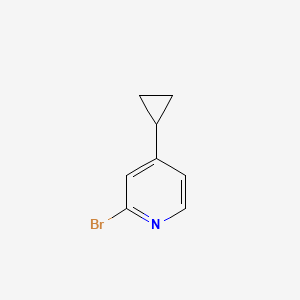

2-Bromo-4-cyclopropylpyridine

Übersicht

Beschreibung

2-Bromo-4-cyclopropylpyridine is a useful research compound. Its molecular formula is C8H8BrN and its molecular weight is 198.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

Brominated compounds often participate in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the target, potentially altering its function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-cyclopropylpyridine . .

Biochemische Analyse

Biochemical Properties

It is known that brominated pyridines can participate in various biochemical reactions, such as Suzuki-Miyaura cross-coupling reactions . These reactions involve the transfer of nucleophilic organic groups from boron to palladium .

Molecular Mechanism

It is known that brominated pyridines can participate in Suzuki-Miyaura cross-coupling reactions . These reactions involve the transfer of nucleophilic organic groups from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

Brominated pyridines can participate in various biochemical reactions, such as Suzuki-Miyaura cross-coupling reactions .

Biologische Aktivität

2-Bromo-4-cyclopropylpyridine is an organic compound that belongs to the class of pyridine derivatives. Its unique structure, characterized by a bromine atom and a cyclopropyl group, has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈BrN

- Molecular Weight : 198.06 g/mol

- SMILES Notation : C1CC1C2=CC(=NC=C2)Br

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas. Key activities include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro and in vivo. This activity could be attributed to the modulation of inflammatory cytokines and pathways.

- CNS Activity : There is emerging evidence that this compound may interact with central nervous system (CNS) receptors, potentially offering anxiolytic or sedative effects.

Data Table: Biological Activities

The biological mechanisms underlying the activity of this compound are still under investigation. However, several hypotheses have been proposed:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Cytokine Modulation : The compound may inhibit the production or action of pro-inflammatory cytokines, thus mitigating inflammatory responses.

- Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its CNS effects, although specific receptor binding studies are needed for confirmation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study conducted on bacterial strains such as Staphylococcus aureus demonstrated that this compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Research : In animal models of inflammation, treatment with this compound resulted in reduced paw edema and lower levels of inflammatory markers, indicating its therapeutic potential in inflammatory diseases.

- CNS Effects : Behavioral studies in rodents showed that administration of the compound led to decreased anxiety-like behaviors in elevated plus maze tests, supporting its potential as an anxiolytic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Bromo-4-cyclopropylpyridine

The synthesis of this compound typically involves the bromination of cyclopropyl-substituted pyridines. The Sandmeyer reaction is one common method, where 2-amino-5-cyclopropylpyridine reacts with organic nitrites in the presence of copper(II) halides. This method has been shown to yield high purity and efficiency in producing various brominated pyridine derivatives, including this compound .

Biological Activities

Anticancer Properties

Pyridine derivatives, including this compound, have been investigated for their anticancer properties. The pyridine ring is integral to many biologically active compounds, with over 7000 existing drugs containing this structure. Research indicates that compounds with a pyridine backbone can exhibit significant anti-inflammatory and anticancer effects due to their ability to interact with various biological targets .

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition

Recent studies have highlighted the role of pyridine derivatives as potential SGLT2 inhibitors, which are crucial in the treatment of diabetes. The brominated pyridines are particularly noted for their ability to inhibit glucose reabsorption in renal tubular cells, thereby lowering blood glucose levels effectively without relying on insulin .

Material Science Applications

Ligands and Catalysts

this compound serves as a valuable intermediate for synthesizing ligands used in catalysis. For instance, it can be employed to create bipyridine ligands through coupling reactions, which are essential in various catalytic processes involving transition metals . These ligands enhance the efficiency of chemical reactions, making them indispensable in synthetic organic chemistry.

Organic Electronics

In material science, derivatives of this compound are being explored for their potential use in organic electronic devices. The unique electronic properties of halogenated pyridines make them suitable candidates for applications in organic photovoltaics and light-emitting diodes (LEDs) due to their ability to facilitate charge transport .

Eigenschaften

IUPAC Name |

2-bromo-4-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNHPKZALJVWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671708 | |

| Record name | 2-Bromo-4-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086381-39-6 | |

| Record name | 2-Bromo-4-cyclopropylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.